H-Met-Arg-Phe-Ala-OH, also known as Met-enkephalin, is a pentapeptide, meaning it is a molecule composed of five amino acids linked together by peptide bonds. The individual amino acids are methionine (Met), arginine (Arg), phenylalanine (Phe), and alanine (Ala). The "H" at the beginning indicates a free amino group (NH2) on the N-terminus, and the "OH" at the end signifies a hydroxyl group (OH) on the C-terminus of the molecule.
Met-enkephalin is an endogenous opioid peptide, meaning it is naturally produced in the body and acts on opioid receptors in the central nervous system (CNS). These receptors are involved in pain perception, mood regulation, and reward processing. Met-enkephalin binds to opioid receptors, mimicking the effects of opioid drugs like morphine and heroin, but with a much weaker potency. Source: [National Institutes of Health: )]
Met-enkephalin is used in various scientific research applications, including:
H-Met-arg-phe-ala-OH, commonly referred to as Met-enkephalin, is a pentapeptide composed of five amino acids: methionine (Met), arginine (Arg), phenylalanine (Phe), and alanine (Ala). The "H" at the beginning signifies a free amino group (NH2) at the N-terminus, while the "OH" at the C-terminus indicates a hydroxyl group. This compound is recognized as an endogenous opioid peptide, naturally produced in the body, and plays a significant role in modulating pain perception, mood regulation, and reward processing by binding to opioid receptors in the central nervous system .
H-Met-Arg-Phe-Ala-OH has been shown to inhibit protein synthesis in mammalian cells []. It is believed to bind to the ribosome, the cellular machinery responsible for protein production, thereby halting the process of translating messenger RNA (mRNA) into proteins. However, the exact mechanism of binding and inhibition requires further investigation.
H-Met-arg-phe-ala-OH can undergo hydrolysis, a reaction where peptide bonds are cleaved in the presence of water, resulting in the release of individual amino acids. This process is often catalyzed by enzymes such as peptidases. Additionally, it has been shown to inhibit protein synthesis in mammalian cells by binding to ribosomes, thereby blocking the translation of messenger RNA into proteins .
As an endogenous opioid peptide, H-Met-arg-phe-ala-OH exhibits biological activities similar to those of opioid drugs but with lower potency. It interacts with opioid receptors, influencing pain relief and emotional responses. Its ability to inhibit protein synthesis also suggests potential roles in cellular regulation and cancer therapy .
The synthesis of H-Met-arg-phe-ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to form peptide chains while minimizing side reactions. The final product is often purified using high-performance liquid chromatography (HPLC) to ensure high purity levels .
H-Met-arg-phe-ala-OH has various applications in research and therapeutic settings:
Studies have demonstrated that H-Met-arg-phe-ala-OH acts as a competitive inhibitor for enkephalin-generating endopeptidases found in rat brains. It also serves as a substrate for dipeptidyl peptidase III from human erythrocytes and snapalysin, indicating its interactions within various biological systems .
Several compounds share structural similarities with H-Met-arg-phe-ala-OH. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Leu-enkephalin | H-Leu-Arg-Phe-Ala-OH | More potent analgesic effects compared to Met-enkephalin. |
Dynorphin A | H-Tyr-Gly-Gly-Phe-Leu-OH | Acts on kappa-opioid receptors; distinct from mu-opioid receptor activity. |
Endomorphin 1 | H-Tyr-Pro-Phe-Phe-OH | Selective for mu-opioid receptors; stronger analgesic properties. |
These compounds highlight the unique aspects of H-Met-arg-phe-ala-OH, particularly its specific binding characteristics and biological activities that differentiate it from other opioid peptides .